

A Head-to-Head Examination of ODM-207 and Other Epigenetic Drug Candidates

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Compound of Interest

Compound Name: Odm-207

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

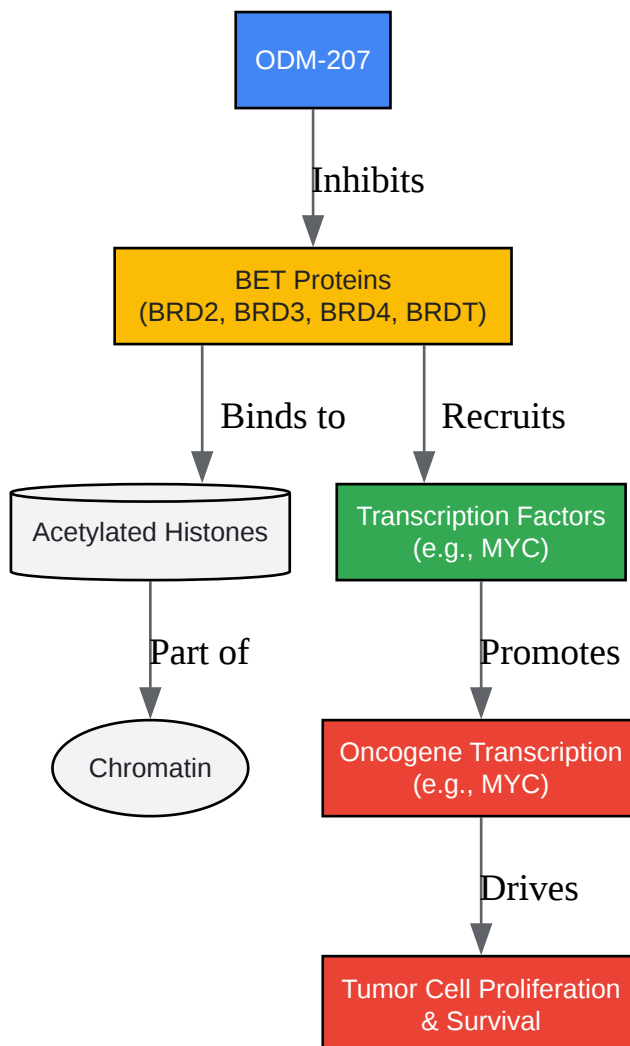
The field of epigenetic therapeutics is rapidly evolving, with a host of novel molecules targeting the intricate machinery of gene expression regulation in cancer. Among these, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of **ODM-207**, a potent and selective BET inhibitor, with other key epigenetic drugs, focusing on available preclinical and clinical data.

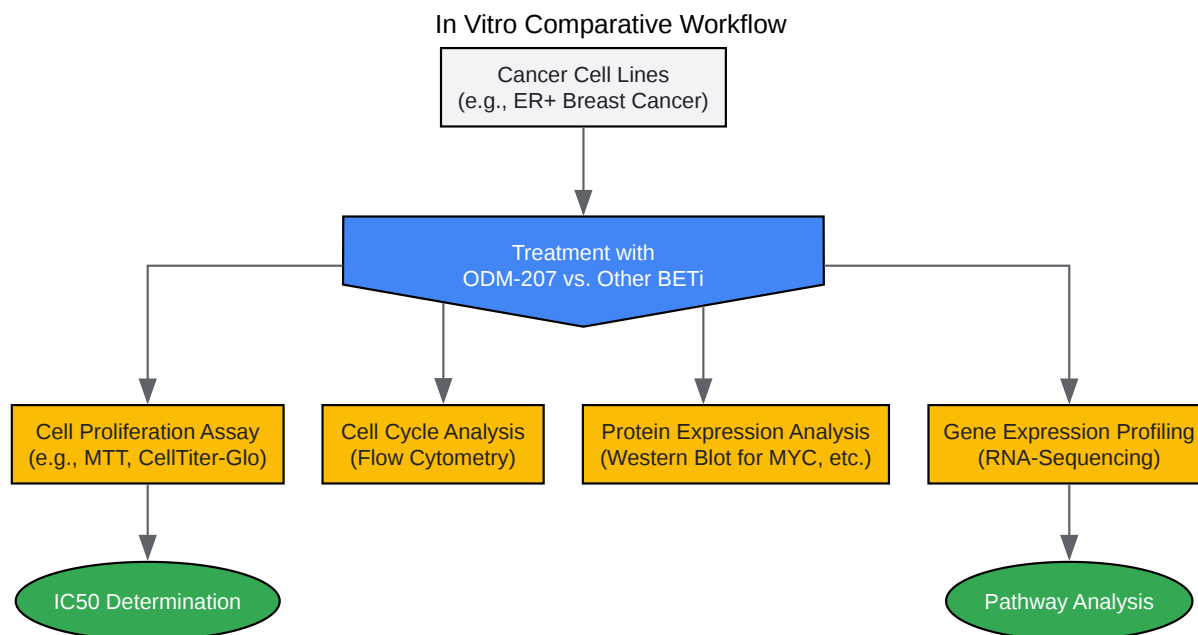
ODM-207: A Structurally Distinct BET Inhibitor

ODM-207 is an orally bioavailable small molecule that selectively targets the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.^[1] Structurally, it is distinct from the well-characterized benzodiazepine-based BET inhibitors such as JQ1.^[2] Its mechanism of action involves competitively binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins. This disrupts the interaction between BET proteins and acetylated histones, leading to a cascade of downstream effects that ultimately inhibit the transcription of key oncogenes, most notably MYC.^{[1][3]}

Signaling Pathway of BET Inhibition by ODM-207

Mechanism of Action of ODM-207





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References

- 1. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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